![molecular formula C13H16N2OS2 B2394306 N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide CAS No. 899983-12-1](/img/structure/B2394306.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide
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Overview
Description
“N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” is a chemical compound that falls under the category of benzothiazole derivatives . Benzothiazole derivatives have been highlighted for their synthetic developments and their in vitro and in vivo activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide”, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 .Chemical Reactions Analysis
The chemical reactions involving “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” can be monitored by thin layer chromatography (TLC) . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide” can be analyzed based on its melting point, IR, 1H, 13C NMR, and mass spectral data .Scientific Research Applications
Antioxidant Properties
Thiazole derivatives, which include our compound of interest, have been found to exhibit antioxidant properties . These compounds can neutralize free radicals in the body, potentially reducing oxidative stress and preventing various health conditions.
Analgesic and Anti-inflammatory Activities
Thiazole compounds have been reported to have analgesic (pain-relieving) and anti-inflammatory activities . This suggests potential applications in the treatment of conditions involving pain and inflammation.
Antimicrobial Activity
Thiazole derivatives have demonstrated antimicrobial activity against various bacterial strains . This suggests that they could be used in the development of new antibiotics.
Antifungal Activity
In addition to their antimicrobial properties, thiazole compounds have also shown antifungal activity . This indicates potential use in the treatment of fungal infections.
Antiviral Properties
Thiazole compounds have been found to exhibit antiviral properties . This suggests potential applications in the treatment of viral infections.
Antitumor or Cytotoxic Drug Molecules
Thiazole compounds have been studied for their potential as antitumor or cytotoxic drug molecules . This suggests that they could be used in cancer treatment.
Neuroprotective Properties
Thiazole derivatives have been reported to have neuroprotective properties . This suggests potential applications in the treatment of neurological disorders.
Quorum Sensing Inhibitors
Some thiazole compounds have been found to inhibit quorum sensing , a communication system that bacteria use to coordinate behavior. This suggests potential applications in controlling bacterial populations and preventing bacterial infections.
Future Directions
Benzothiazole derivatives, including “N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide”, have shown promising results in the field of medicinal chemistry . Future research could focus on enhancing the anti-tubercular activity of these compounds and exploring their potential in other therapeutic areas.
properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)pentanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2OS2/c1-3-4-8-11(16)14-13-15-12-9(17-2)6-5-7-10(12)18-13/h5-7H,3-4,8H2,1-2H3,(H,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUYKJMLRMCIQRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NC2=C(S1)C=CC=C2SC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylthio)benzo[d]thiazol-2-yl)pentanamide |
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